3-Amino-2-phenoxypropanoic acid hydrochloride
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Overview
Description
3-Amino-2-phenoxypropanoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO3 and a molecular weight of 217.65 g/mol . It is a hydrochloride salt form of 3-amino-2-phenoxypropanoic acid, which is characterized by the presence of an amino group, a phenoxy group, and a propanoic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-phenoxypropanoic acid hydrochloride typically involves the reaction of 3-amino-2-phenoxypropanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves dissolving 3-amino-2-phenoxypropanoic acid in a suitable solvent, such as water or ethanol, and then adding hydrochloric acid to the solution. The reaction mixture is stirred at room temperature until the formation of the hydrochloride salt is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process includes the precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or recrystallization to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-phenoxypropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
3-Amino-2-phenoxypropanoic acid hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-amino-2-phenoxypropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-phenoxyacetic acid hydrochloride
- 3-Amino-2-phenoxybutanoic acid hydrochloride
- 3-Amino-2-phenoxypropanoic acid
Uniqueness
3-Amino-2-phenoxypropanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research applications .
Properties
IUPAC Name |
3-amino-2-phenoxypropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-6-8(9(11)12)13-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBNQIDGUHNFNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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